N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide
Description
- This compound is an aromatic amide resulting from the formal condensation of the carboxy group of 3,5-diiodosalicylic acid with the amino group of aniline. The aniline is substituted at positions 2, 4, and 5 by methyl, (4-chlorophenyl)(cyano)methyl, and methyl groups, respectively .
- Its chemical formula is C22H14Cl2I2N2O2 with an average mass of 663.07 g/mol.
Properties
Molecular Formula |
C26H22Cl2FN3O3S |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H22Cl2FN3O3S/c1-16-13-21(22(15-30)17-4-6-18(27)7-5-17)23(28)14-24(16)31-26(33)25-3-2-12-32(25)36(34,35)20-10-8-19(29)9-11-20/h4-11,13-14,22,25H,2-3,12H2,1H3,(H,31,33) |
InChI Key |
WQIXOSRMTHSTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl)C(C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves the condensation of the appropriate starting materials under suitable conditions.
Chemical Reactions Analysis
Reactivity: As an aromatic amide, it may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: It could serve as a building block for designing new compounds due to its unique structure.
Biology and Medicine: Research may explore its potential as a drug candidate, especially considering its aromatic amide scaffold.
Industry: Its applications in industry remain speculative without further research.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is not readily available. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, compounds with aromatic amide moieties and similar substituents could be considered.
Uniqueness: Its combination of chloro, cyano, and methyl groups makes it distinct.
Remember that this compound’s research landscape may evolve over time, so staying up-to-date with the latest literature is essential
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